Dabelotine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

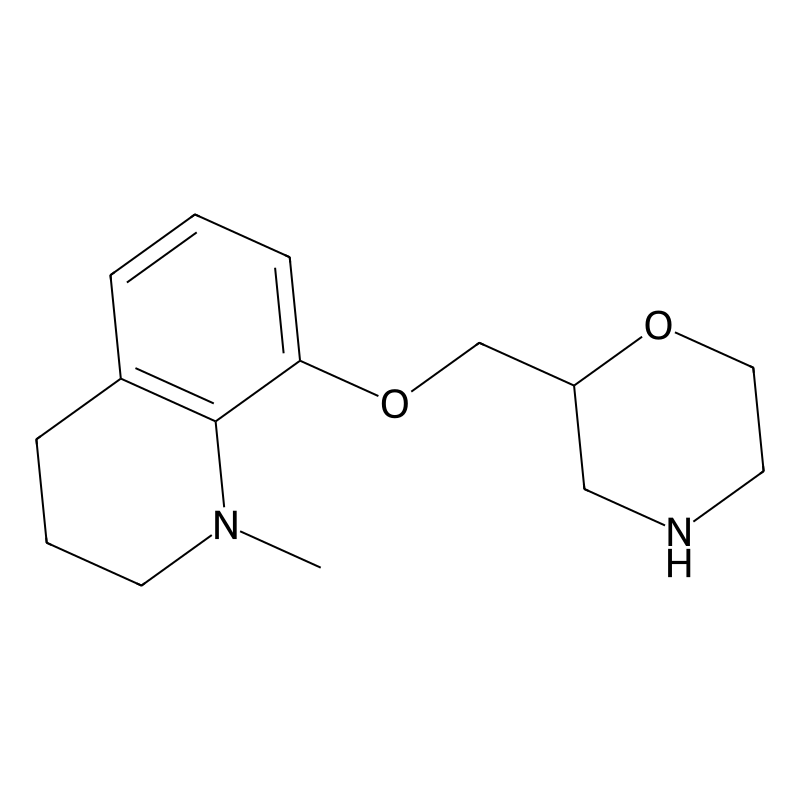

Dabelotine is a synthetic compound primarily recognized for its pharmacological properties. It belongs to a class of molecules that exhibit a range of biological activities, particularly in the context of neurological and cardiovascular applications. The chemical structure of Dabelotine is characterized by its unique arrangement of functional groups, which contribute to its reactivity and interaction with biological systems.

- Oxidation: This process can yield various oxidized derivatives, which may enhance or modify its biological activity.

- Reduction: Dabelotine can be reduced to form different derivatives, potentially altering its pharmacokinetic properties.

- Substitution Reactions: These reactions can introduce new functional groups into the Dabelotine molecule, which may affect its efficacy and safety profile.

Dabelotine exhibits significant biological activity, particularly as an agonist for adrenergic receptors. Its mechanism involves modulating neurotransmitter release and influencing vascular tone. Studies indicate that it may have potential applications in treating conditions such as asthma and other respiratory disorders due to its ability to relax bronchial smooth muscle . Additionally, Dabelotine has been explored for cognitive enhancement effects, suggesting a broader therapeutic potential beyond respiratory issues .

The synthesis of Dabelotine typically involves multi-step organic reactions, often starting from simple precursors. Key methods include:

- Acyloxyalkyl Carbamate Formation: This method involves reacting primary or secondary amines with acyloxy compounds under controlled conditions to yield Dabelotine.

- Solvent Systems: Common solvents used in the synthesis include dichloromethane and water, often in biphasic mixtures to facilitate phase transfer catalysis.

- Temperature Control: The synthesis is generally conducted at temperatures ranging from 0°C to 80°C, depending on the specific reaction steps involved .

Dabelotine has several potential applications in medicine:

- Respiratory Therapy: Due to its action as an adrenergic receptor agonist, it may be used in treating asthma and chronic obstructive pulmonary disease.

- Cognitive Enhancement: Preliminary studies suggest it could improve cognitive functions, making it a candidate for further research in neuropharmacology.

- Vascular Disorders: Its ability to influence vascular tone may lead to applications in managing hypertension or other cardiovascular conditions .

Research on Dabelotine's interactions with other compounds indicates that it can modulate the activity of various neurotransmitter systems. Interaction studies have shown that Dabelotine can enhance the effects of other adrenergic agents, suggesting a synergistic potential that could be leveraged in therapeutic settings. Understanding these interactions is crucial for assessing safety profiles and optimizing dosing regimens in clinical applications .

Dabelotine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Lerisetron | Serotonin antagonist | Antidepressant | Selective for serotonin receptors |

| Ertapenem | Beta-lactam antibiotic | Antimicrobial | Broad-spectrum activity |

| Nolomirole | Adrenergic agonist | Bronchodilator | Long-lasting effects |

| Moxifloxacin | Fluoroquinolone | Antibacterial | Effective against resistant strains |

Dabelotine's uniqueness lies in its dual action as both an adrenergic agonist and a potential cognitive enhancer, setting it apart from these similar compounds which primarily focus on either antimicrobial or antidepressant activities .

The synthesis of Dabelotine involves sophisticated multi-step organic synthesis approaches that capitalize on the established methodologies for constructing tetrahydroquinoline scaffolds. These synthetic routes typically employ cascade reactions and borrowing hydrogen methodologies to achieve the desired molecular architecture with high efficiency and selectivity.

Key Intermediate Compounds and Reaction Optimization

The synthesis of Dabelotine requires the formation of several key intermediate compounds that serve as building blocks for the final product. The primary synthetic approach involves the construction of the tetrahydroquinoline core through multi-component reactions followed by morpholine substitution [4] [5].

One of the most effective synthetic strategies employs the Povarov cycloaddition reaction for constructing the tetrahydroquinoline scaffold [4]. This method allows for the formation of the six-membered nitrogen-containing ring system through a [4+2] cycloaddition process. The reaction conditions typically involve the use of Lewis acid catalysts such as boron trifluoride etherate (BF₃·OEt₂) to facilitate the cycloaddition process [6].

The optimization of reaction conditions plays a crucial role in achieving high yields and selectivity. Recent studies have demonstrated that electrochemical synthesis conditions can significantly improve reaction efficiency [7]. For tetrahydroquinoline synthesis, optimal conditions include the use of deep eutectic solvents (DES) as both catalyst and reaction medium, with constant current application of 20 milliamperes at temperatures ranging from 60 to 80 degrees Celsius [7]. These conditions provide yields ranging from 78% to 99% depending on the specific substrate employed.

Another important synthetic approach utilizes borrowing hydrogen methodology [8]. This technique involves the initial formation of quinoline intermediates through ruthenium-catalyzed processes, followed by biomimetic asymmetric reduction to yield the desired tetrahydroquinoline products [5]. The reaction conditions for this approach typically require hydrogen gas pressure (500 pounds per square inch), temperatures of 40 degrees Celsius, and reaction times of 72-96 hours to achieve optimal conversion [5].

The intermediate compounds in Dabelotine synthesis include 2-aminobenzyl alcohol derivatives and various quinoline precursors [8]. The reaction optimization studies have shown that the choice of solvent significantly affects the reaction outcome. For instance, ethanol provides yields of 75% under electrochemical conditions, while acetonitrile yields only 41% under similar conditions [7]. The use of deep eutectic solvents, particularly choline chloride/ethylene glycol mixtures (1:2 ratio), has proven most effective, providing yields up to 94% [7].

Chiral Resolution Techniques for Enantiomeric Separation

The synthesis of Dabelotine requires careful attention to stereochemistry, as the compound exists in enantiomeric forms with potentially different biological activities. The S-enantiomer of Dabelotine has been specifically identified as having enhanced adrenergic receptor activity compared to the racemic mixture [9].

Chiral resolution techniques for tetrahydroquinoline derivatives, including Dabelotine, employ several methodologies. High-performance liquid chromatography using Cinchona alkaloid-based zwitterionic chiral stationary phases has proven effective for enantiomeric separation [10]. These methods utilize quinine or quinidine moiety fused with chiral sulfonic acid-type selectors immobilized on silica supports, specifically Chiralpak ZWIX(+)™ and Chiralpak ZWIX(-)™ columns [10].

The chromatographic separation conditions involve polar ionic mobile phases with careful optimization of temperature, mobile phase composition, and additive concentrations [10]. Studies have shown that separations are generally enthalpy-controlled, though entropy-controlled separation can be observed below 30 degrees Celsius [10]. The enantiomer elution order is typically opposite on ZWIX(+)™ and ZWIX(-)™ columns, providing flexibility in separation protocols.

Alternative chiral resolution approaches include the use of chiral morpholine derivatives as auxiliary compounds [11]. The synthesis of (S)-2-(hydroxymethyl)morpholine derivatives has been achieved through copper-mediated coupling reactions with appropriate aryl bromides [11]. These methods employ tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate as starting material, followed by coupling with aryl halides under copper catalysis or Mitsunobu conditions [11].

Enzymatic resolution techniques have also been employed for the preparation of chiral tetrahydroquinoline derivatives [5]. These methods utilize chiral phosphoric acids as catalysts in combination with ruthenium complexes to achieve high enantioselectivities (88-93% enantiomeric excess) in the formation of tetrahydroquinoline products [5]. The optimization of reaction conditions, including the choice of molecular sieves and hydrogen pressure, is critical for achieving optimal stereoselectivity.

Advanced Analytical Techniques

The comprehensive characterization of Dabelotine requires the application of multiple analytical techniques to confirm structure, purity, and stereochemistry. These methods include chromatographic analysis, crystallographic studies, and computational approaches.

Chromatographic Purity Assessment (HPLC, GC)

High-performance liquid chromatography (HPLC) serves as the primary analytical technique for purity assessment of Dabelotine and related tetrahydroquinoline compounds [12] [13]. The technique relies on the separation of compounds based on their differential interactions with stationary and mobile phases, allowing for both qualitative identification and quantitative analysis [14].

For Dabelotine analysis, reversed-phase HPLC systems are typically employed using C18 columns with gradient elution systems [15]. The mobile phase composition commonly involves mixtures of acetonitrile or methanol with aqueous buffers to achieve optimal separation of the target compound from potential impurities [12]. Detection is typically performed using ultraviolet (UV) detectors at wavelengths of 254 nanometers or 280 nanometers, where the quinoline chromophore exhibits significant absorption [12].

Peak purity assessment in HPLC analysis requires careful evaluation using photodiode array (PDA) detectors [16]. This approach allows for the collection of UV spectra across the chromatographic peak, enabling the detection of co-eluting impurities that might not be resolved under the chromatographic conditions employed [17]. The purity assessment involves comparison of UV spectra at different points across the peak, with spectral contrast calculations providing quantitative measures of peak homogeneity [17].

Gas chromatography (GC) analysis provides complementary information for Dabelotine characterization, particularly for the assessment of volatile impurities and degradation products [18] [19]. Tetrahydroquinoline derivatives, including those with purity specifications of ≥96.0% by GC analysis, demonstrate the reliability of this technique for purity assessment [18] [19]. The GC conditions typically involve temperature programming from 100 to 300 degrees Celsius with appropriate stationary phases to achieve optimal separation.

The validation of chromatographic methods follows standard pharmaceutical guidelines, with emphasis on specificity, linearity, accuracy, precision, and robustness [17]. Force degradation studies are often conducted to demonstrate the stability-indicating nature of the analytical methods, ensuring that degradation products can be effectively separated from the active pharmaceutical ingredient [17].

X-ray Crystallographic Structure Elucidation

X-ray crystallography provides definitive structural confirmation for Dabelotine and related tetrahydroquinoline compounds through the determination of three-dimensional molecular arrangements in the crystalline state [20]. This technique involves the analysis of X-ray diffraction patterns to determine unit cell parameters, space group symmetry, and atomic coordinates [20].

For tetrahydroquinoline derivatives, single crystal X-ray diffraction studies have revealed important structural features including ring conformations and intermolecular interactions [21] [22]. The tetrahydroquinoline ring typically adopts a half-chair conformation, with specific torsion angles defining the three-dimensional geometry [23]. Crystal structure analyses have shown that morpholine rings in related compounds adopt chair conformations with exocyclic nitrogen-carbon bonds in equatorial orientations [24].

The crystallographic data collection typically employs area detectors with monochromatic X-radiation [25]. For Dabelotine-related compounds, unit cell parameters have been determined with high precision, revealing orthorhombic crystal systems with specific space groups [6]. The refinement of crystal structures involves least-squares methods to optimize atomic coordinates and thermal parameters [20].

Powder diffraction techniques provide alternative approaches for crystalline Dabelotine characterization, particularly useful for quality control applications [6]. These methods allow for the identification of polymorphic forms and the assessment of crystalline purity without the requirement for large single crystals [6]. The powder diffraction patterns can be indexed to determine unit cell parameters and space group information [6].

The interpretation of crystallographic results provides insights into molecular conformations, hydrogen bonding patterns, and crystal packing arrangements [24]. For morpholine-containing compounds like Dabelotine, weak C-H···π interactions have been observed to link molecules into specific arrangements in the crystal lattice [24].

Computational Chemoinformatic Descriptors

Computational approaches play an increasingly important role in the characterization and property prediction of Dabelotine through the calculation of molecular descriptors [26] [27]. These descriptors capture structural characteristics and physicochemical properties that are essential for understanding biological activity and pharmaceutical properties.

Molecular descriptors for Dabelotine and related tetrahydroquinoline compounds encompass multiple categories including topological, geometric, electronic, and physicochemical parameters [26]. The ChemoPy package provides comprehensive descriptor calculation capabilities, computing 16 drug feature groups composed of 1,135 descriptor values [28]. These descriptors include constitutional descriptors (molecular weight, atom counts), topological descriptors (connectivity indices, shape indices), and three-dimensional descriptors (geometric parameters, surface areas) [28].

Quantum chemical descriptors provide additional insights into electronic properties relevant to biological activity [29]. These parameters include highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moments, and electrostatic potential surfaces [29]. For morpholine-containing compounds, quantum chemical calculations have revealed important information about charge distributions and reactivity patterns [30].

Quantitative structure-activity relationship (QSAR) analysis utilizes computed descriptors to predict biological activities and physicochemical properties [30]. Studies of morpholine derivatives have demonstrated strong correlations between molecular descriptors and antioxidant activity, with polarization, dipole moment, and lipophilicity parameters showing the most significant effects [30]. The predictive models achieved cross-validation coefficients exceeding 0.5, indicating reliable predictive capability [30].

Machine learning approaches are increasingly being applied to chemoinformatic analysis of tetrahydroquinoline compounds [29]. These methods combine quantum chemical descriptors with experimental data to accelerate property prediction and optimize synthetic design [29]. The integration of theoretical chemistry calculations with artificial intelligence provides powerful tools for molecular design and optimization.